N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine

Lipophilicity Drug-likeness Permeability

Medicinal chemists pursuing anti-MRSA leads often encounter synthetic barriers when functionalizing the phenylthiazole core for target engagement or probe attachment. This glycine conjugate provides a direct solution: the validated 2-phenyl-4-methylthiazole pharmacophore (MIC 4-8 µg/mL against MRSA clinical isolates) is pre-linked to a glycine carboxylate, enabling one-step amide coupling to amines, biotin, or fluorophores without disrupting receptor recognition. - Pre-installed glycine handle for immediate SAR expansion & chemical proteomics - Predicted LogP ~2.5 supports cell permeability & aqueous solubility for in vitro assays - Hydrolytically stable secondary amide bond suits prolonged cellular incubation

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B4507552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC(=O)O
InChIInChI=1S/C13H12N2O3S/c1-8-11(12(18)14-7-10(16)17)19-13(15-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17)
InChIKeyBQSWNXAIEGDVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine: Identity and Sourcing


N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine (CAS 1181602-19-6) is a synthetic thiazole-5-carbonyl amino acid conjugate with the molecular formula C13H12N2O3S and a molecular weight of 276.31 g/mol . It belongs to the phenylthiazole class, a privileged scaffold in medicinal chemistry known for antibacterial (especially anti-MRSA) and anticancer activities [1]. The compound incorporates a 4-methyl-2-phenyl-1,3-thiazole core linked via a 5-carboxamide bond to glycine, yielding a bifunctional molecule with both a heteroaromatic pharmacophore and a free carboxylic acid handle amenable to further conjugation or salt formation [2].

Core Scaffold Retains 2-phenyl-4-methylthiazole pharmacophore for antimicrobial screening studies
Conjugation Handle Free glycine carboxylate enables modular amide coupling for SAR expansion
Synthetic Accessibility Single-step synthesis from commercially available acid supports rapid derivatization

Why Generic Substitution Fails for N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine


Substituting this compound with a closely related thiazole-amino acid conjugate is not straightforward, because small structural changes at three distinct positions—the 2-phenyl substituent, the amino acid side chain, and the 5-carbonyl linker—produce large physicochemical and pharmacological shifts. Replacing the 2-phenyl group with a methyl substituent (CAS 1098363-12-2) reduces the predicted logP by approximately 1.5 log units and eliminates the π-stacking capacity of the aromatic ring, altering both target binding and passive membrane permeability . Substituting glycine with β-alanine (the N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-β-alanine analog) introduces an additional methylene group, increasing conformational flexibility and the pKa of the terminal carboxylate, which shifts ionization state at physiological pH . These stereoelectronic differences preclude assumption of equivalent solubility, permeability, or target engagement profiles, making generic interchange unsupported without direct comparative data [1].

Target Compound
Closest Analog
Mismatch Concern
2-Phenyl substituent
2-Methyl analog (CAS 1098363-12-2)
Loss of π-stacking may reduce membrane permeability and target engagement
Glycine conjugate
β-Alanine conjugate
Extended chain alters ionization and conformational flexibility, affecting solubility and binding
Stable amide bond
Hydrazone-containing analogs
Hydrazone susceptibility to hydrolysis may confound assay interpretation

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine: Differentiation vs. Closest Analogs


Lipophilicity (LogP) Difference: 2-Phenyl vs. 2-Methyl Analogs

The target compound bears a 2-phenyl substituent on the thiazole ring, whereas the closest commercially available analog N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine (CAS 1098363-12-2) carries a 2-methyl group. Based on the measured ACD/LogP of the parent acid 4-methyl-2-phenylthiazole-5-carboxylic acid (LogP = 3.38) and the established ΔLogP contribution of a phenyl vs. methyl substituent on a thiazole core, the target glycine conjugate exhibits an estimated LogP approximately 1.5 units higher than its 2-methyl analog. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeation (LogP 2–3) while the 2-methyl analog (estimated LogP ~1.0) may exhibit insufficient membrane partitioning for intracellular target engagement .

LogP vs. 2-Methyl Analog
Class-level inference
ΔLogP ≈ +1.5
Target est. LogP ~2.5 vs. ~1.0
Higher predicted membrane permeability for intracellular target access
Predicted values; verify experimentally
Lipophilicity Drug-likeness Permeability Medicinal Chemistry

Polar Surface Area vs. Parent Carboxylic Acid

Compared to its direct synthetic precursor 4-methyl-2-phenylthiazole-5-carboxylic acid (CAS 33763-20-1), the target glycine conjugate introduces an additional amide bond and a terminal carboxylic acid. The parent acid has a measured polar surface area (PSA) of 50.19 Ų, 3 H-bond acceptors, and 1 H-bond donor . The target compound increases these values to an estimated PSA of ~95 Ų, 5 H-bond acceptors, and 2 H-bond donors due to the glycine moiety. This nearly twofold increase in PSA enhances aqueous solubility (estimated LogS improvement of approximately 0.5–1.0 log units) while maintaining a total PSA below the 140 Ų threshold predictive of oral bioavailability .

PSA vs. Parent Acid
Class-level inference
ΔTPSA ≈ +45 Ų
Target est. TPSA ~95 Ų
Enhanced aqueous solubility supports biochemical assay formats
Estimated; compare to measured values
Polar Surface Area Solubility Drug-likeness Bioavailability

Anticancer Potency in HepG2 Cells

The 4-methyl-2-phenylthiazole-5-carbonyl substructure shared by the target compound has been evaluated as a core scaffold in a series of thiazole-1,3,4-thiadiazole hybrids. In MTT assays against the HepG2 liver carcinoma cell line, the most potent derivatives (compounds 12d, 12c, 6g) bearing this substructure achieved IC50 values of 0.82, 0.91, and 1.06 µM, respectively, compared to the standard chemotherapeutic doxorubicin (IC50 = 0.72 µM) [1]. This demonstrates that the 4-methyl-2-phenylthiazole-5-carbonyl pharmacophore can support sub-micromolar anticancer potency. By contrast, analogous thiazole-amino acid conjugates lacking the 2-phenyl group (e.g., N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine) have not been reported to exhibit comparable potency in the same assay system, consistent with the recognized requirement of the 2-aryl substituent for cytotoxic activity in this chemotype .

Cytotoxicity in HepG2
Class-level inference
Class IC₅₀ 0.82–1.06 µM
Doxorubicin IC₅₀ 0.72 µM
Supports cytotoxicity endpoint review; scaffold shows sub-µM response
Not directly tested on target compound
Anticancer Hepatocellular carcinoma Cytotoxicity IC50 HepG2

Anti-MRSA Potential of Phenylthiazole Scaffold

The 2-phenyl-4-methylthiazole scaffold, which forms the core of the target compound, has been identified as a privileged pharmacophore for anti-MRSA drug discovery. In a focused SAR study of phenylthiazoles, 10 derivatives exhibited strong activity against 18 clinical MRSA and VRSA strains with an acceptable pharmacokinetic profile, and three derivatives demonstrated faster bacterial clearance than vancomycin within 6 hours [1]. More recently, phenylthiazole compound 4m showed potent anti-MRSA activity with a minimum inhibitory concentration (MIC) of 8 µg/mL, while compounds 4k and 4m demonstrated activity against Clostridium difficile at MIC = 2 µg/mL [2]. In contrast, the 2-methyl-substituted thiazole analog N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine lacks the 2-aryl group critical for anti-MRSA activity and has no reported antibacterial data, consistent with the established SAR that the 2-phenyl substituent is essential for ribosomal target engagement and bacterial membrane disruption in this class [3].

Anti-MRSA Activity
Class-level inference
Class MIC 4–8 µg/mL
Vancomycin MIC
Supports antimicrobial screening context for phenylthiazole derivatives
2-aryl group required; confirm for conjugate
MW & Rotatable Bonds
Class-level inference
Target MW 276 Da, 4 rot. bonds
vs. β-Ala MW 290, 5 rot. bonds
Ligand-efficient starting point for fragment-based design
Entropic penalty advantage estimated ~0.7 kcal/mol
Synthesis & Stability
Supporting evidence
1-step amide coupling
Stable amide (t½ >24 h pH 7.4)
Reproducible building block with robust stability vs. hydrazide analogs
Hydrazone analogs susceptible to acid hydrolysis
Antibacterial MRSA Antimicrobial resistance Phenylthiazole

Molecular Weight & Rotatable Bonds: Target vs. Extended Analogs

Among the series of 4-methyl-2-phenylthiazole-5-carbonyl amino acid conjugates, the target glycine derivative (MW = 276.31) occupies a unique intermediate position between the parent carboxylic acid (MW = 219.26) and larger amino acid conjugates such as the β-alanine analog (MW = 290.34) or 6-aminohexanoic acid conjugate (MW = 362.45) . The target compound possesses 4 freely rotatable bonds, compared to 2 for the parent acid and 5 for the β-alanine analog. In fragment-based drug design metrics, the target compound's molecular weight places it near the optimal fragment range (MW < 300 Da), and its lower rotatable bond count relative to extended-chain amino acid conjugates predicts reduced entropic penalty upon target binding (estimated ΔΔG_binding ≈ +0.7 kcal/mol advantage over the β-alanine analog) [1].

MW & Rotatable Bonds
Class-level inference
Target MW 276 Da, 4 rot. bonds
vs. β-Ala MW 290, 5 rot. bonds
Ligand-efficient starting point for fragment-based design
Entropic penalty advantage estimated ~0.7 kcal/mol
Molecular weight Ligand efficiency Fragment-based drug design Rotatable bonds

Synthetic Accessibility & Amide Stability: Glycine vs. Hydrazide

The target compound is accessed via a single-step amide coupling between 4-methyl-2-phenylthiazole-5-carboxylic acid (CAS 33763-20-1, commercially available from multiple vendors including Thermo Scientific at 95% purity) and glycine [1]. This contrasts with the more extensively studied 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivatives, which require multi-step synthesis involving hydrazide formation, thioamide conversion, and cyclocondensation with hydrazonoyl chlorides [2]. The glycine amide bond in the target compound is hydrolytically stable under standard assay conditions (pH 7.4, 37°C), whereas hydrazone-containing analogs (e.g., hydrazonoyl chloride adducts 5a–c) are susceptible to acid-catalyzed hydrolysis, potentially confounding biological assay interpretation [3].

Synthesis & Stability
Supporting evidence
1-step amide coupling
Stable amide (t½ >24 h pH 7.4)
Reproducible building block with robust stability vs. hydrazide analogs
Hydrazone analogs susceptible to acid hydrolysis
Synthetic accessibility Amide stability Chemical biology Building block

Application Scenarios for N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine


Fragment-Based Lead Expansion for Anti-MRSA

For laboratories developing novel anti-MRSA agents, the target compound serves as a strategic intermediate that retains the 2-phenyl-4-methylthiazole pharmacophore essential for antibacterial activity, as validated by potent phenylthiazole derivatives achieving MIC values of 4–8 µg/mL against MRSA clinical isolates [1]. The free glycine carboxylate enables rapid amide coupling to diverse amine-containing fragments for SAR expansion, a key advantage over the parent carboxylic acid which lacks the extended linker necessary for probing distal binding pockets .

HepG2-Focused Scaffold Optimization for Anticancer

Given that 4-methyl-2-phenylthiazole-5-carbonyl derivatives have demonstrated sub-micromolar IC50 values (0.82–1.06 µM) against HepG2 hepatocellular carcinoma cells, approaching the potency of doxorubicin (IC50 = 0.72 µM) [2], the target glycine conjugate provides a modular scaffold for systematic exploration of amino acid side chain effects on cytotoxicity and selectivity. Its intermediate molecular weight (276 Da) and favorable predicted LogP (~2.5) support both cell permeability and aqueous solubility for in vitro screening.

Metabolically Stable Probe for Chemical Biology

The hydrolytically robust secondary amide bond linking the thiazole core to glycine makes this compound suitable for chemical proteomics applications (e.g., affinity-based protein profiling or photoaffinity labeling), where probe stability under cellular assay conditions is critical [3]. The glycine carboxylate provides a convenient attachment point for biotin, fluorophore, or photo-crosslinker conjugation without perturbing the 2-phenylthiazole pharmacophore.

Reference Standard for Thiazole-Amino Acid Quantitation

Building on the established use of thiazole-5-carboxylic acid glycine conjugates as urinary biomarkers for neonicotinoid insecticide exposure assessment [4], this compound can serve as an analytical reference standard for LC-MS/MS method development and validation, particularly given its distinct molecular ion ([M+H]+ = 277.3) and characteristic fragmentation pattern arising from the 2-phenyl substituent, which distinguishes it from 2-chloro or 2-methyl thiazole-glycine conjugates.

Application
Selection Property
Validation Focus
Anti-MRSA lead expansion
Phenylthiazole pharmacophore retention
Antimicrobial screening context; SAR around glycine handle
HepG2 scaffold optimization
Cell-model endpoint review
Cytotoxicity and selectivity endpoints; amino acid side-chain effects
Chemical biology probe
Amide stability & conjugation handle
Stability under cellular assay conditions; biotin/fluorophore attachment
Analytical reference standard
Distinct mass fragmentation
LC-MS/MS method validation; [M+H]+ 277.3, 2-phenyl signature
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